1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
CAS No.: 1260804-21-4
Cat. No.: VC2958854
Molecular Formula: C13H18BrN3O2
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260804-21-4 |
|---|---|
| Molecular Formula | C13H18BrN3O2 |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | 1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine |
| Standard InChI | InChI=1S/C13H18BrN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | KKUUSNYNZVZTHA-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Properties
1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine, with CAS number 1260804-21-4, is characterized by its molecular formula C13H18BrN3O2 and a molecular weight of 328.2 g/mol. The compound features a piperidine ring substituted at the 1-position with a 2-bromo-4-nitrophenyl group, while the 4-position of the piperidine contains a dimethylamine group.
Structural Identifiers
The structural identification of this compound is facilitated by various chemical descriptors as detailed in the following table:
| Identifier Type | Value |
|---|---|
| CAS Number | 1260804-21-4 |
| Molecular Formula | C13H18BrN3O2 |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | 1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine |
| Standard InChI | InChI=1S/C13H18BrN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChIKey | KKUUSNYNZVZTHA-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)N+[O-])Br |
Physical and Chemical Properties
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. The presence of the bromine atom at the ortho position relative to the piperidine-nitrogen bond and the nitro group at the para position creates a unique electronic environment that influences the compound's reactivity and potential biological interactions.
Synthesis and Purification
Synthetic Routes
The synthesis of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves a multi-step process. Each step requires precise reaction conditions to optimize yield and purity. The general synthetic approach often begins with appropriate substituted phenyl precursors followed by coupling with the piperidine moiety.
Purification Methods
Techniques such as recrystallization or chromatography are often employed for purification. The use of catalysts and controlled temperatures can enhance the efficiency of both the synthesis and purification processes. Typical purification protocols may include:
-
Column chromatography using silica gel with appropriate solvent systems
-
Recrystallization from suitable solvents like ethanol or ethyl acetate
-
Preparative HPLC for higher purity requirements
Chemical Reactions and Reactivity
Substitution Reactions
The compound can undergo various substitution reactions, particularly at the bromine position. Common reagents used in these reactions include sodium methoxide or potassium tert-butoxide. The nitro group can also participate in certain substitution reactions, although typically under more forcing conditions.
Reduction Reactions
Reduction of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be accomplished using hydrogen gas with palladium catalysts or iron powder in acidic conditions. These reduction reactions primarily target the nitro group, converting it to an amino functionality while potentially leaving the bromine intact, depending on the specific conditions employed.
Oxidation Reactions
Oxidation can be achieved using potassium permanganate or chromium trioxide. These reactions may target various positions in the molecule, including the piperidine nitrogen or the dimethylamine group, depending on the oxidizing agent and conditions used.
Structure-Activity Relationships
Key Structural Features
The structural features of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine contribute significantly to its potential biological activity. The piperidine moiety is frequently associated with neurotransmitter modulation, potentially influencing pathways related to dopamine and serotonin. The positioning of the bromine and nitro substituents on the phenyl ring creates a specific electronic and steric environment that may influence binding to biological targets.
Comparison with Analogous Compounds
Structural comparisons with similar compounds reveal how positional isomerism affects properties and potential applications. The table below compares 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine with structurally related compounds:
| Compound Name | CAS Number | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1260804-21-4 | Reference compound | 328.2 |
| 1-(3-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1779127-73-9 | Bromine at position 3 instead of 2 | 328.2 |
| 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1707581-17-6 | Bromine at position 3, nitro at position 2 | 328.2 |
| 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1779133-33-3 | Nitro at position 6 instead of 4 | 328.2 |
| 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine | 1779123-04-4 | Trifluoromethyl group instead of nitro | 351.2 |
These structural variations can significantly impact chemical reactivity, stability, and biological interactions .
Applications in Research and Development
Medicinal Chemistry
1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is valuable in research across multiple scientific disciplines due to its versatility. Its interactions with biological targets, such as enzymes or receptors, can lead to significant biological effects, making it a compound of interest in medicinal chemistry.
Synthetic Utility
As an intermediate in synthetic organic chemistry, this compound provides access to more complex molecules through further functionalization at the bromine and nitro positions. The presence of these reactive groups allows for selective modifications that can lead to libraries of related compounds for structure-activity relationship studies.
Analytical Methods for Characterization
Spectroscopic Techniques
Characterization of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically employs various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the compound, with characteristic signals for the aromatic protons, piperidine ring protons, and N-methyl groups.
-
Infrared (IR) spectroscopy: Reveals characteristic absorption bands for the nitro group (typically around 1530-1350 cm<sup>-1</sup>) and C-Br stretching vibrations.
-
Mass Spectrometry: Offers molecular weight confirmation and fragmentation patterns specific to the compound's structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and quality control of the compound. These methods can effectively separate the target compound from potential impurities or structural isomers.
Future Research Directions
Structural Modifications
Future research might focus on systematic modifications of the 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine structure to investigate:
-
Effects of replacing the bromine with other halogens or functional groups
-
Modifications of the piperidine ring, such as introducing additional substituents
-
Variations in the N,N-dimethyl group, including extension to longer alkyl chains or cyclic structures
Biological Screening
Comprehensive biological screening of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine and its derivatives could reveal:
-
Potential receptor binding affinities
-
Enzyme inhibition properties
-
Cell signaling pathway modulation
-
Structure-activity relationships correlated with biological effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume